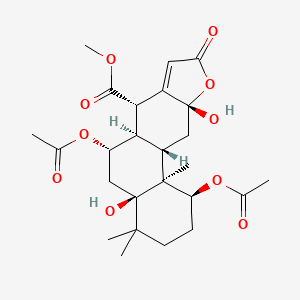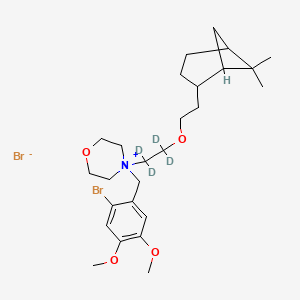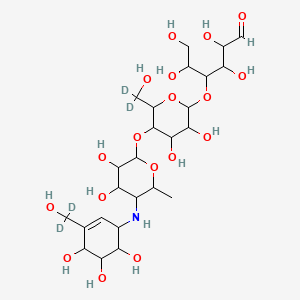
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for TAD suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves multiple steps, starting from the extraction of raw materials from Euphorbia peplus. The compound is typically isolated using chromatographic techniques, followed by acetylation and benzoylation reactions to introduce the acetoxy and benzoyloxy groups . The reaction conditions often involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
作用機序
The mechanism of action of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves its interaction with specific molecular targets and pathways. The compound is known to modulate signaling pathways involved in inflammation and cell proliferation . It exerts its effects by binding to receptors and enzymes, thereby influencing cellular processes .
類似化合物との比較
Similar Compounds
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxyphorbol: Another diterpenoid with similar structural features.
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxyresiniferatoxin: Known for its potent biological activities.
Uniqueness
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane stands out due to its unique combination of acetoxy and benzoyloxy groups, which confer distinct chemical and biological properties . Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "acetic anhydride", "benzoyl chloride", "3,4-dihydroxy-5-methoxy-1-methylhexane" ], "Reaction": [ "Step 1: Acetylation of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid", "Step 2: Benzoylation of 3,4-dihydroxy-5-methoxy-1-methylhexane with benzoyl chloride to form 3-benzoyloxy-4-hydroxy-5-methoxy-1-methylhexane", "Step 3: Esterification of 4-acetoxybenzoic acid with 3-benzoyloxy-4-hydroxy-5-methoxy-1-methylhexane using DCC as a coupling agent to form 5-acetoxy-8,9-dibenzoyloxy-3-hydroxy-10,15-dimethoxy-1-methylhexadecane", "Step 4: Hydrolysis of the acetyl groups using sodium hydroxide to form 5,8,9-tribenzoyloxy-3-hydroxy-10,15-dimethoxy-1-methylhexadecane", "Step 5: Acetylation of the hydroxyl groups with acetic anhydride to form 5,8,9,14-tetraacetoxy-3-benzoyloxy-10,15-dimethoxy-1-methylhexadecane", "Step 6: Deprotection of the benzoyl groups using sodium methoxide to form the final product, 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane" ] } | |
CAS番号 |
219916-77-5 |
分子式 |
C35H46O12 |
外観 |
Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid](/img/structure/B1150823.png)



![[8-Propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B1150840.png)


![(9S)-7-[(2R,4R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;oxalic acid](/img/structure/B1150846.png)
